molecular formula C20H15Br B6306602 9-(4-Bromobenzyl)fluorene CAS No. 16305-98-9

9-(4-Bromobenzyl)fluorene

Cat. No.: B6306602
CAS No.: 16305-98-9
M. Wt: 335.2 g/mol
InChI Key: PIBMMIJPNSDLKX-UHFFFAOYSA-N
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Description

9-(4-Bromobenzyl)fluorene is a chemical compound with the molecular formula C20H15Br. It is a derivative of fluorene, where a bromobenzyl group is attached to the ninth position of the fluorene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromobenzyl)fluorene typically involves the bromination of benzylfluorene. One common method is the reaction of fluorene with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromobenzyl)fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrofluorene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrofluorene derivatives.

Scientific Research Applications

9-(4-Bromobenzyl)fluorene is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 9-(4-Bromobenzyl)fluorene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The fluorene core provides a rigid structure that can interact with biological macromolecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    9-Benzylfluorene: Lacks the bromine atom, leading to different reactivity.

    9-(4-Chlorobenzyl)fluorene: Similar structure but with a chlorine atom instead of bromine.

    9-(4-Methylbenzyl)fluorene: Contains a methyl group instead of a halogen.

Uniqueness

9-(4-Bromobenzyl)fluorene is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding.

Properties

IUPAC Name

9-[(4-bromophenyl)methyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBMMIJPNSDLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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